molecular formula C8H17NO3S B5381487 4-(butylsulfonyl)morpholine

4-(butylsulfonyl)morpholine

Cat. No.: B5381487
M. Wt: 207.29 g/mol
InChI Key: BBDZERAHFLRJHU-UHFFFAOYSA-N
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Description

4-(Butylsulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring substituted with a butylsulfonyl group. It is synthesized via nucleophilic substitution reactions, such as the coupling of n-butylmagnesium chloride with sulfur dioxide equivalents (e.g., DABSO) followed by reaction with morpholine. The compound is characterized as a white solid with a melting point of 128–129°C (CH₂Cl₂) . Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) confirm its structure, with key signals including δ 2.95 ppm (morpholine NCH₂CH₂) and IR bands at 1336 cm⁻¹ and 1151 cm⁻¹ for the sulfonyl group .

Properties

IUPAC Name

4-butylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-3-8-13(10,11)9-4-6-12-7-5-9/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDZERAHFLRJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(butylsulfonyl)morpholine typically involves the reaction of morpholine with butylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Morpholine} + \text{Butylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Butylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(Butylsulfonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving sulfonyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The morpholine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonylmorpholine derivatives differ primarily in the substituents attached to the sulfonyl group. Key examples include:

Compound Name Substituent on Sulfonyl Group Key Structural Features References
4-(Butylsulfonyl)morpholine n-Butyl Aliphatic chain (C₄H₉)
4-(Phenylsulfonyl)morpholine Phenyl (C₆H₅) Aromatic ring
4-[(3-Methoxyphenyl)sulfonyl]morpholine 3-Methoxyphenyl Aromatic ring with methoxy group (OCH₃)
4-[2-(Methylsulfonyl)phenyl]morpholine 2-Methylsulfonylphenyl Aromatic ring with methylsulfonyl group
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Heterocyclic (thienopyrimidine) Chlorinated heterocyclic system

Key Observations :

  • Aliphatic vs.
  • Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl, nitro) exhibit altered reactivity in cross-coupling reactions, as seen in 4-(4-(trifluoromethyl)phenyl)morpholine .

Physicochemical Properties

Property This compound 4-(Phenylsulfonyl)morpholine 4-[(3-Methoxyphenyl)sulfonyl]morpholine 4-[2-(Methylsulfonyl)phenyl]morpholine
Melting Point (°C) 128–129 Not reported 109–110 Not reported
Molecular Weight (g/mol) 241.31 (calculated) 255.31 (CAS 5033-21-6) 258 (LRMS [M+H]⁺) 241.31
Solubility Likely polar aprotic solvents (THF, CH₂Cl₂) Ethanol, DMF THF, CH₂Cl₂ Not reported

Key Observations :

  • The butylsulfonyl derivative has a higher melting point than 4-[(3-methoxyphenyl)sulfonyl]morpholine (109–110°C), suggesting stronger intermolecular forces due to its linear alkyl chain .
  • Aromatic sulfonyl derivatives are often solids with variable solubility in polar solvents, depending on substituent electronic effects .

Key Observations :

  • Aliphatic sulfonylmorpholines are synthesized under milder conditions compared to aromatic analogs, which often require catalysis .

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